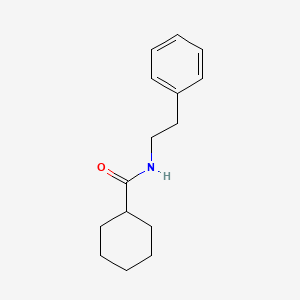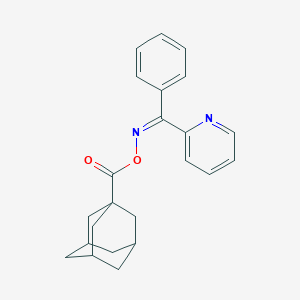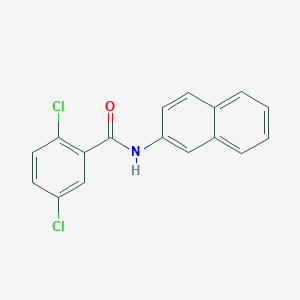![molecular formula C15H17N3O2 B5704184 1-[3-(dimethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5704184.png)
1-[3-(dimethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one
Übersicht
Beschreibung
1-[3-(dimethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one is a chemical compound that belongs to the class of chromenoimidazoles. It has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
1-[3-(Dimethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one and its derivatives have shown potential in the field of anti-inflammatory research. A study by Balalas et al. (2020) demonstrated the efficient synthesis of 2-substituted 1-phenylchromeno[3,4-d]imidazol-4(3H)-ones, indicating their potential anti-inflammatory activity and suggesting them as new lead compounds for further exploration (Balalas et al., 2020).
Anticancer Properties
The compound has also been linked to promising anticancer activities. Han et al. (2016) synthesized novel molecules containing chromeno[3,4-d]imidazol-4(1H)-one and found that one of these compounds exhibited significant anticancer activity, including the ability to arrest cell cycle and induce apoptosis in cancer cells (Han et al., 2016).
Synthesis of 4H-Imidazoles
Mukherjee-Müller et al. (1979) explored the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles, leading to the synthesis of 4H-imidazoles, a process potentially relevant for the development of various pharmaceutical and chemical compounds (Mukherjee-Müller et al., 1979).
MAO Inhibitors
Research by Sasidharan et al. (2018) identified compounds related to this compound as potent inhibitors of monoamine oxidase (MAO), which could be significant for the development of treatments for neurological disorders (Sasidharan et al., 2018).
Fluorescent Probes for Hypoxic Cells
The compound's derivatives have been used in the development of fluorescent probes. Feng et al. (2016) created a probe using a derivative of the compound for selective detection of hypoxic or nitroreductase cells, useful in biomedical research fields like cancer diagnostics (Feng et al., 2016).
Synthesis of Chromeno-Annulated Imidazopyridines
Pandey et al. (2018) utilized a related compound in a one-pot synthesis of chromeno-annulated imidazopyridines, a method with potential applications in the synthesis of diverse pharmaceuticals (Pandey et al., 2018).
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]chromeno[3,4-d]imidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17(2)8-5-9-18-10-16-13-14(18)11-6-3-4-7-12(11)20-15(13)19/h3-4,6-7,10H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWGIPNGKDYRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=NC2=C1C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(4-isopropylphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5704116.png)





![2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide](/img/structure/B5704169.png)


![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5704190.png)

![5-{[3,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5704201.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5704230.png)